Cas no 169604-46-0 (Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate)

Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate is a specialized carbamate derivative used in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy and nitro substituent on the phenyl ring, enhances reactivity in selective coupling and protection reactions. The compound serves as a key intermediate in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its stability under controlled conditions and well-defined reactivity profile make it valuable for precise synthetic applications. The nitro group further allows for subsequent functionalization, broadening its utility in multi-step synthesis. Suitable for research-scale applications, it is handled under standard laboratory safety protocols.
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate structure
169604-46-0 structure
Product Name:Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate
CAS No:169604-46-0
MF:C14H12N2O5
MW:288.255483627319
MDL:MFCD09040532
CID:3155263
PubChem ID:16227844
Update Time:2025-06-12

Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • phenyl 4-methoxy-2-nitrophenylcarbamate
    • SCHEMBL8778038
    • UGA60446
    • AVIQJJIORLWADD-UHFFFAOYSA-N
    • AKOS008968557
    • 169604-46-0
    • phenylN-(4-methoxy-2-nitrophenyl)carbamate
    • EN300-27163
    • phenyl N-(4-methoxy-2-nitrophenyl)carbamate
    • Z58411146
    • Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate
    • MDL: MFCD09040532
    • Inchi: 1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
    • InChI Key: AVIQJJIORLWADD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)[N+](=O)[O-])NC(=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 288.07462149Da
  • Monoisotopic Mass: 288.07462149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 93.4Ų

Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate Pricemore >>

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Additional information on Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate

Recent Advances in the Study of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0)

Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate as a key intermediate in the synthesis of novel carbamate-based inhibitors targeting serine hydrolases. The study demonstrated that this compound exhibits excellent reactivity under mild conditions, making it a valuable building block for the development of selective enzyme inhibitors. The researchers also noted its stability in various solvents, which enhances its utility in synthetic chemistry applications.

In another recent study, researchers explored the photolabile properties of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate, which allow it to function as a "caging" group for controlled release of bioactive molecules. This property has been leveraged in the design of light-activated prodrugs, where the compound serves as a protective group that can be cleaved upon exposure to specific wavelengths of light. Such applications are particularly promising for targeted drug delivery systems, where spatial and temporal control of drug release is critical.

Further investigations into the biological activity of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate have revealed its potential as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate to strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications of the parent compound could lead to the development of new antibiotics with improved efficacy and reduced resistance profiles.

The compound's mechanism of action has also been a subject of recent research. Computational studies using molecular docking and dynamics simulations have provided insights into its interactions with biological targets, particularly enzymes involved in bacterial cell wall synthesis. These studies have identified key structural features of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate that contribute to its binding affinity and selectivity, offering valuable guidance for future drug design efforts.

In conclusion, Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its unique photolabile properties and demonstrated biological activities, positions it as a promising candidate for various therapeutic applications. Future research should focus on optimizing its structure for enhanced potency and selectivity, as well as exploring its potential in combination therapies and targeted drug delivery systems.

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